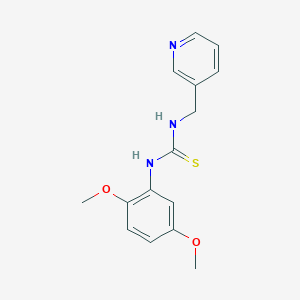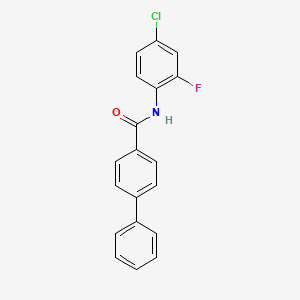
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, also known as ClO-DMACA, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in prolonged nerve transmission and potential therapeutic effects.
Biochemical and Physiological Effects
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the primary advantages of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one for lab experiments is its high solubility in various solvents, including water, ethanol, and dimethyl sulfoxide. This property allows for easy preparation of stock solutions and dilutions for use in various assays. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has a high molar extinction coefficient, making it an ideal fluorescent probe for the detection of metal ions in biological systems.
However, one of the limitations of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is its potential toxicity at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one in lab experiments.
未来方向
There are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one. One area of interest is the development of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation is needed to fully understand the mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and its potential therapeutic applications. Finally, the use of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a fluorescent probe for the detection of metal ions in biological systems could be expanded to include the development of new imaging techniques for the diagnosis and treatment of various diseases.
Conclusion
In conclusion, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is believed to involve the inhibition of enzymes involved in various cellular processes, resulting in various biochemical and physiological effects. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high solubility and molar extinction coefficient, but also has potential limitations related to toxicity at high concentrations. Finally, there are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, including the development of new derivatives and imaging techniques.
合成方法
The synthesis of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a yellow solid. This method has been reported to yield a high purity of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and has been optimized for large-scale production.
科学研究应用
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated as a potential drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
3-chloro-7-(diethylamino)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUINQASTYMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-4-methyl-7-diethylaminocoumarin | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)


![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)

